molecular formula C7H9N3O2 B8517414 Methyl (5-aminopyrazin-2-yl)acetate

Methyl (5-aminopyrazin-2-yl)acetate

Cat. No. B8517414
M. Wt: 167.17 g/mol
InChI Key: DZFAXZPPMQNPEN-UHFFFAOYSA-N
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Patent
US08329707B2

Procedure details

To a solution of methyl {5-[(tert-butoxycarbonyl)amino]pyrazin-2-yl}acetate (0.4811 g) in dioxane (5 mL) was added a 4 M hydrogen chloride dioxane solution (5 mL), followed by stirring overnight. The reaction mixture was concentrated and the obtained crude product was collected by filtration and washed with ethyl acetate. The obtained crude product was dissolved in water, and saturated aqueous sodium bicarbonate and ethyl acetate were added thereto, followed by stirring for 1 hour. Saturated brine was added thereto, followed by extraction with ethyl acetate (10 mL×20 times), and the obtained organic layer was washed with saturated brine, dried using anhydrous magnesium sulfate. After concentration under reduced pressure, methyl (5-aminopyrazin-2-yl)acetate (0.2662 g) was obtained as a pale yellow solid.
Name
methyl {5-[(tert-butoxycarbonyl)amino]pyrazin-2-yl}acetate
Quantity
0.4811 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[N:10]=[CH:11][C:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N:13][CH:14]=1)=O)(C)(C)C.O1CCOCC1.Cl.C(=O)(O)[O-].[Na+].C(OCC)(=O)C>O1CCOCC1.O.[Cl-].[Na+].O>[NH2:8][C:9]1[N:10]=[CH:11][C:12]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N:13][CH:14]=1 |f:1.2,3.4,8.9.10|

Inputs

Step One
Name
methyl {5-[(tert-butoxycarbonyl)amino]pyrazin-2-yl}acetate
Quantity
0.4811 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1N=CC(=NC1)CC(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1.Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
by stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained crude product
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The obtained crude product
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (10 mL×20 times)
WASH
Type
WASH
Details
the obtained organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1N=CC(=NC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.2662 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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